S-3608

Description

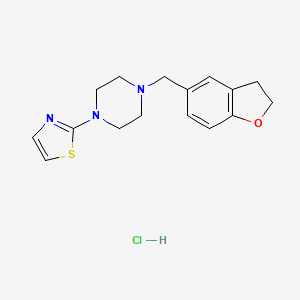

Structure

3D Structure of Parent

Properties

CAS No. |

57359-17-8 |

|---|---|

Molecular Formula |

C16H20ClN3OS |

Molecular Weight |

337.9 g/mol |

IUPAC Name |

2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-4-ium-1-yl]-1,3-thiazole;chloride |

InChI |

InChI=1S/C16H19N3OS.ClH/c1-2-15-14(3-9-20-15)11-13(1)12-18-5-7-19(8-6-18)16-17-4-10-21-16;/h1-2,4,10-11H,3,5-9,12H2;1H |

InChI Key |

ZPWJKCKRQHIQNM-UHFFFAOYSA-N |

SMILES |

C1COC2=C1C=C(C=C2)CN3CCN(CC3)C4=NC=CS4.Cl |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C[NH+]3CCN(CC3)C4=NC=CS4.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

57359-17-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

55745-35-2 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(coumaran-5-ylmethyl)-4-(2-thiazolyl)piperazine 1-(coumaran-5-ylmethyl)-4-(2-thiazolyl)piperazine monohydrochloride S 3608 |

Origin of Product |

United States |

Neuropharmacological Characterization of S 3608

Classification within Dopamine (B1211576) Agonist Subtypes

S-3608 is classified as an atypical dopamine agonist. Dopamine agonists are compounds that activate dopamine receptors, which are G protein-coupled receptors divided into two families: D1-like (including D1 and D5 receptors) and D2-like (including D2, D3, and D4 receptors). The "atypical" designation for this compound suggests that its pharmacological profile or mechanism of action may differ from that of typical dopamine agonists.

Comparative studies investigating the locomotor activity effects of this compound alongside typical and other atypical dopamine agonists have provided insights into its classification. For instance, a study comparing this compound with apomorphine (B128758) (a typical dopamine agonist) and piribedil (B1678447) (another atypical dopamine agonist) revealed distinct differences in their behavioral and potentially underlying mechanisms. These differences in behavioral responses and interactions with antagonists and lesions, as discussed in subsequent sections, support the classification of this compound as an atypical dopamine agonist.

Electrophysiological Modulations by this compound in Neuronal Circuits

Electrophysiological studies are crucial for understanding how a compound affects the electrical activity of neurons. Research on this compound has included in vivo electrophysiological recordings to assess its impact on neuronal firing.

Effects on Neuronal Firing Activity In Vivo

In vivo studies involving extracellular recording of neuronal activity in the substantia nigra zona compacta have demonstrated that this compound can influence the firing rate of these neurons. Intravenous administration of this compound potently inhibited the neuronal activity in the substantia nigra neurones. This inhibitory effect suggests an interaction with dopamine receptors, as the substantia nigra is a key dopaminergic brain region involved in motor control and reward pathways. The observed effect of this compound was described as short-acting.

Correlation with Extracellular Action Potential Dynamics

While this compound has been shown to modulate neuronal firing rates in vivo, detailed research specifically correlating this compound administration with alterations in extracellular action potential dynamics (such as amplitude, waveform, or duration) was not prominently found in the surveyed literature. Electrophysiological techniques can measure action potentials, which are fundamental to neuronal communication, and changes in their dynamics can indicate effects on ion channels or other aspects of neuronal excitability. However, the available information on this compound's electrophysiological effects primarily focuses on its inhibitory effect on the firing rate of substantia nigra neurons, without providing explicit details on its impact on the fine temporal or morphological characteristics of individual extracellularly recorded action potentials.

Behavioral Phenotypes Associated with this compound Administration

The administration of this compound has been associated with notable changes in behavior, particularly concerning locomotor activity. Comparative studies have helped to contextualize these effects relative to other dopaminergic compounds.

Analysis of Locomotor Activity Alterations

This compound has been shown to dose-dependently increase locomotor activity in rats. This stimulant effect on locomotion is a common behavioral outcome associated with the activation of dopaminergic pathways.

Further analysis of this compound's effects on locomotor activity has revealed complexities in its mechanism. The locomotor stimulant effects induced by this compound are readily attenuated by pretreatment with dopamine antagonists such as pimozide (B1677891) or sulpiride (B1682569). This antagonism indicates that the behavioral effects of this compound are mediated through dopaminergic receptors.

Interestingly, studies involving reserpine (B192253) pretreatment or bilateral 6-hydroxydopamine lesions of the nucleus accumbens attenuated piribedil- and this compound-induced locomotor activity, whereas these treatments potentiated apomorphine-induced locomotion. This finding suggests a potentially indirect mode of action for this compound, differing from that of apomorphine.

In vitro studies using synaptosomes prepared from the rat nucleus accumbens found that piribedil and this compound, at concentrations up to 10-4M, did not cause the release or inhibition of 3H-dopamine uptake. This further supports the idea that this compound's effects are not primarily mediated by directly influencing dopamine release or reuptake mechanisms in this region.

Additionally, direct injection of this compound into the nucleus accumbens did not induce locomotor activity in one study, unlike another compound tested (ADTN). This contrasts with its effectiveness when administered intravenously, further suggesting a complex interaction with neuronal circuits that may involve areas beyond the nucleus accumbens or require systemic distribution.

Comparative Behavioral Responses to Other Dopaminergic Compounds

Comparative studies have been instrumental in highlighting the unique profile of this compound. As mentioned, a study comparing this compound, piribedil, and apomorphine demonstrated both similarities and key differences in their effects on locomotor activity in rats. While all three compounds dose-dependently increased locomotor activity, the effects of this compound and piribedil were attenuated by reserpine pretreatment or nucleus accumbens lesions, unlike apomorphine.

Furthermore, the antagonism of piribedil- or this compound-induced locomotor activity by sulpiride was not surmountable by increasing the dose of the agonists, a contrast to the surmountable antagonism observed with apomorphine. This suggests potential differences in the binding characteristics or the receptor subtypes primarily involved in mediating the locomotor effects of this compound compared to apomorphine.

Pretreatment with either piribedil or this compound substantially increased the peak locomotor activity inducible by apomorphine. However, the effects of simultaneous injections of piribedil and this compound were not additive. These findings collectively suggest that the locomotor stimulant effects of piribedil and this compound are mediated via receptors or systems that differ from those involved in the mediation of apomorphine-induced locomotor activity.

The following table summarizes some of the comparative behavioral findings:

| Compound | Effect on Locomotor Activity (Rats) | Attenuated by Reserpine/NAS Lesions | Sulpiride Antagonism Surmountable | Additive Effect with Piribedil/S-3608 (when applicable) |

| This compound | Dose-dependent increase | Yes | No | Not additive with Piribedil |

| Apomorphine | Dose-dependent increase | No (Potentiated) | Yes | N/A |

| Piribedil | Dose-dependent increase | Yes | No | Not additive with this compound |

Molecular Interactions and Receptor Specificity of S 3608

Ligand-Receptor Binding Profiles of S-3608

Studies investigating the pharmacological profile of this compound suggest interactions with systems modulated by dopamine (B1211576). Evidence indicates that the effects of this compound can be attenuated by pretreatment with dopamine antagonists such as pimozide (B1677891) and sulpiride (B1682569). nih.gov This suggests that its actions are mediated, at least in part, through interaction with dopamine receptors or closely related pathways. However, detailed, quantitative binding affinity data across the spectrum of dopamine receptor subtypes (D1, D2, D3, D4, D5) are not extensively described in the available research. Comparative studies suggest that the receptors or systems involved in the mediation of this compound-induced locomotor activity may differ from those involved in the mediation of apomorphine-induced locomotor activity. nih.gov

Regional Selectivity of this compound Interaction with Central Dopamine Receptors

The effects of this compound have been examined in specific brain regions known to be rich in dopamine receptors and involved in motor and reward pathways, namely the substantia nigra, nucleus accumbens, and striatum.

Engagement within the Substantia Nigra

While the substantia nigra is a major source of dopaminergic innervation to the striatum and plays a critical role in motor control and reward nih.govnih.govelifesciences.org, the available research does not provide specific detailed findings on the direct engagement or interaction of this compound within the substantia nigra itself. Studies on related compounds or dopamine agonists have investigated effects in this region soton.ac.uk, but direct evidence for this compound's specific interaction patterns or effects on neuronal activity within the substantia nigra is limited in the provided information.

Interaction within the Nucleus Accumbens

Research indicates that the nucleus accumbens, a key component of the ventral striatum involved in reward and motivation nih.govkenhub.com, is a relevant site of action for this compound. Studies involving bilateral 6-hydroxydopamine lesions of the nucleus accumbens have shown attenuation of this compound-induced locomotor activity. nih.gov This suggests that the integrity of dopaminergic or related pathways within the nucleus accumbens is important for the observed behavioral effects of this compound. Furthermore, this compound has been tested on hyperactivity induced by dopamine agonists directly injected into the nucleus accumbens. soton.ac.uk

Absence of Significant Interaction in the Striatum

While the striatum (including the caudate nucleus and putamen) is a primary target of dopaminergic projections and heavily involved in motor and cognitive functions nih.govfrontiersin.orgki.sempg.de, the available research, particularly in the context of locomotor activity studies comparing this compound to direct agonists, does not highlight a significant direct interaction of this compound within the broader striatum comparable to its apparent engagement in the nucleus accumbens. The focus of comparative studies on locomotor activity often centers on the nucleus accumbens nih.govsoton.ac.uk, suggesting a potential regional selectivity or differential mechanism of action compared to typical striatal-acting direct dopamine agonists.

Mechanisms Distinguishing this compound from Direct Dopamine Agonists

Experimental findings suggest that this compound does not function as a classical direct dopamine agonist. Its behavioral effects and interactions with antagonists and lesions point towards a more complex or indirect mode of action. nih.gov

Investigation of Neurotransmitter Uptake Modulation

Investigations into the mechanism of action of this compound have included examining its effects on neurotransmitter uptake. Notably, studies using synaptosomes prepared from the rat nucleus accumbens found that this compound, at concentrations up to 10-4M, did not cause release or inhibition of 3H-dopamine uptake. nih.gov This finding is significant as it differentiates this compound from compounds that exert their effects by modulating dopamine transporter activity, such as reuptake inhibitors or releasing agents. This further supports the notion that this compound operates through a mechanism distinct from directly stimulating dopamine receptors or altering dopamine reuptake.

The following table summarizes some comparative findings related to this compound and other dopamine-related compounds:

| Compound | Effect on Locomotor Activity in Rats | Attenuated by Pimozide/Sulpiride? | Potentiated by Reserpine (B192253)/NAcc Lesions? | Inhibits/Releases 3H-Dopamine Uptake in NAcc Synaptosomes? | Suggested Mode of Action |

| Apomorphine (B128758) | Increases dose-dependently | Yes | Yes | Not specified (known direct agonist) | Direct agonist |

| Piribedil (B1678447) | Increases dose-dependently | Yes | Attenuated | No | Suggested Indirect nih.gov |

| This compound | Increases dose-dependently | Yes | Attenuated | No nih.gov | Suggested Indirect nih.gov |

Data based on research findings nih.gov.

Analysis of Dopamine Release Mechanisms in Synaptosomal Preparations

Studies have investigated the direct effects of this compound on dopamine release and uptake mechanisms utilizing synaptosomal preparations from the rat nucleus accumbens. Synaptosomes are isolated nerve terminals that retain many of the functional properties of synapses, including the machinery for neurotransmitter storage, uptake, and release uni.luresearchgate.net. This makes them a valuable tool for analyzing the direct impact of compounds on presynaptic neurotransmission uni.lu.

In experiments examining the influence of this compound on dopamine dynamics, concentrations of the compound up to 10⁻⁴ M were tested. A key finding from this analysis was that this compound, within this concentration range, did not induce the release of ³H-dopamine from these synaptosomal preparations guidetopharmacology.org. Furthermore, this compound did not demonstrate inhibition of ³H-dopamine uptake into the synaptosomes guidetopharmacology.org. These results suggest that, at least in the rat nucleus accumbens synaptosome model and at the tested concentrations, this compound does not directly stimulate dopamine release or block its reuptake. This contrasts with compounds that exert their effects by directly modulating these presynaptic processes.

The observed lack of direct effect on dopamine release and uptake in synaptosomes indicates that the in vivo pharmacological actions of this compound, such as those observed in locomotor activity studies suggesting an indirect mode of action, are likely mediated through mechanisms other than direct modulation of dopamine release or reuptake at the presynaptic terminal in the nucleus accumbens guidetopharmacology.org. Further research would be necessary to fully elucidate the specific molecular targets and mechanisms responsible for the observed effects of this compound.

Comparative Pharmacological Analysis of S 3608

Comparative Studies with Classical Dopamine (B1211576) Agonists (e.g., Apomorphine)

Research has compared the effects of S-3608 with those of classical dopamine agonists like apomorphine (B128758), a non-selective dopamine agonist that activates both D1-like and D2-like receptors. wikipedia.org

Dissimilarities in Receptor-Mediated Locomotor Effects

Studies in rats have shown that both apomorphine and this compound can dose-dependently increase locomotor activity. medchemexpress.commedchemexpress.comnih.gov However, key differences exist in the underlying mechanisms. Reserpine (B192253) pretreatment or bilateral 6-hydroxydopamine lesions of the nucleus accumbens potentiated apomorphine-induced locomotor activity. nih.gov In contrast, these same treatments attenuated the locomotor activity induced by this compound, suggesting a potential difference in their modes of action, with this compound potentially having a more indirect mechanism compared to the direct action of apomorphine on supersensitive receptors. nih.gov Furthermore, when injected directly into the nucleus accumbens, this compound did not induce locomotor activity, unlike some other dopamine agonists. soton.ac.ukresearchgate.net

Here is a table summarizing the differential effects on locomotor activity:

| Compound | Effect on Locomotor Activity (Systemic) | Effect on Locomotor Activity (Intra-nucleus Accumbens) | Effect after Reserpine/6-OHDA Lesions |

| Apomorphine | Dose-dependent increase | Not specified in search results | Potentiated |

| This compound | Dose-dependent increase | No induction | Attenuated |

Differential Attenuation by Dopamine Antagonists (e.g., Pimozide (B1677891), Sulpiride)

The locomotor effects of both apomorphine and this compound are attenuated by pretreatment with dopamine antagonists such as pimozide and sulpiride (B1682569). nih.gov Pimozide is a diphenylbutylpiperidine antipsychotic that blocks dopaminergic receptors in the CNS. mentalhealth.commims.com Sulpiride is a selective antagonist of central dopamine D2, D3, and D4 receptors. mims.comnih.gov While both antagonists attenuate the effects of both agonists, the specific patterns and potencies of attenuation may differ, reflecting nuances in the receptor subtypes or downstream pathways primarily affected by this compound compared to apomorphine. For instance, sulpiride, even at very large doses, failed to antagonize apomorphine inhibitions in some neuronal activity studies, while another antagonist, zetidoline, did. soton.ac.ukresearchgate.net Sulpiride is a potent antagonist in the ADTN-induced locomotor test. soton.ac.uk

Comparative Studies with Related Atypical Dopamine Agonists (e.g., Piribedil)

This compound has also been compared with other atypical dopamine agonists like piribedil (B1678447), a piperazine (B1678402) derivative that acts as a D2 and D3 receptor agonist and also has α2-adrenergic antagonist properties. wikipedia.orgwikipedia.org

Convergent Effects on Central Neuronal Activity and Locomotor Behavior

Both piribedil and this compound have been shown to potently inhibit the neuronal activity of substantia nigra neurons when administered intravenously. soton.ac.ukresearchgate.net Like this compound, piribedil also dose-dependently increases locomotor activity in rats. nih.govafricaresearchconnects.com The locomotor effects of both compounds are attenuated by pimozide or sulpiride pretreatment. nih.gov These shared effects highlight similarities in their influence on key dopaminergic pathways involved in motor control and neuronal firing in the substantia nigra.

Shared Specificity in Brain Region Interaction

In vivo studies comparing the distribution and receptor labeling of tritiated piribedil and this compound in rat brain revealed notable similarities. Both [³H]piribedil and [³H]this compound accumulated in the substantia nigra and nucleus accumbens. researchgate.netresearchgate.netnih.govnih.gov This accumulation was prevented by the administration of (+)-butaclamol and apomorphine in these regions. researchgate.netresearchgate.net Neither piribedil nor this compound caused accumulation of radioactivity in the striatum. researchgate.netresearchgate.net This suggests that both atypical agonists selectively interact with dopamine receptors in the substantia nigra and nucleus accumbens, but not significantly in the striatum, potentially due to differential distribution within the brain. researchgate.netresearchgate.net In vitro studies also showed that piribedil and this compound had equal capacity to displace [³H]spiperone and [³H]NPA from striatal or nucleus accumbens tissue preparations. researchgate.netresearchgate.netresearchgate.net

Here is a table illustrating the brain region interaction:

| Compound | Accumulation in Substantia Nigra | Accumulation in Nucleus Accumbens | Accumulation in Striatum | Accumulation in Frontal Cortex | Accumulation in Tuberculum Olfactorium |

| [³H]Piribedil | Yes | Yes | No | No specified | No specified |

| [³H]this compound | Yes | Yes | No | Yes | Yes |

| [³H]NPA | Yes | Yes | Yes | No specified | Yes |

Examination of Additive or Synergistic Effects in Co-administration

While the provided search results detail comparative effects and brain region specificity, specific data on additive or synergistic effects of co-administering this compound with piribedil were not explicitly found within the search snippets. The observed similarities in their mechanisms and target regions (substantia nigra and nucleus accumbens) researchgate.netresearchgate.net might suggest potential for interaction upon co-administration, but the nature of such interaction (additive, synergistic, or even antagonistic at certain doses or endpoints) would require dedicated studies.

Preclinical Experimental Methodologies for S 3608 Research

In Vivo Rodent Models for Neuropharmacological Evaluation

Rodent models, primarily rats and mice, are extensively used in preclinical neuropharmacological research due to their genetic tractability, well-characterized neuroanatomy, and behavioral repertoire that can be assessed to infer effects on the central nervous system. nih.gov These models allow for the investigation of how S-3608 affects complex behaviors and neuronal circuits within a living organism.

Techniques for Assessing Locomotor Activity Induction

Locomotor activity is a fundamental behavior assessed in rodent models to evaluate the stimulant or depressant effects of a compound on the central nervous system. Increased locomotor activity can indicate a compound's potential to activate motor pathways, often associated with dopaminergic system modulation. nih.gov

Studies involving this compound have utilized techniques to measure locomotor activity in rats. These techniques typically involve placing rodents in an open field arena equipped with sensors (e.g., infrared beams) that detect and record the animal's movement. The total distance traveled, time spent in different areas of the arena, and movement patterns are quantified to assess the compound's effect on spontaneous or drug-induced locomotion. nih.govoup.com

Research has shown that this compound dose-dependently increases locomotor activity in rats. medchemexpress.comnih.gov This effect is comparable to that of other dopamine (B1211576) agonists like apomorphine (B128758) and piribedil (B1678447). nih.gov However, the mechanisms underlying this compound-induced locomotion appear to differ from those of apomorphine, suggesting distinct receptor interactions or downstream signaling pathways. nih.gov For instance, while pretreatment with pimozide (B1677891) or sulpiride (B1682569) attenuates the locomotor effects of all three drugs, the antagonism by sulpiride is not surmountable by increasing the dose of this compound or piribedil, unlike with apomorphine. nih.gov Furthermore, pretreatment with this compound can enhance the peak locomotor activity induced by apomorphine, but simultaneous administration of piribedil and this compound does not result in additive effects, further supporting distinct mechanisms of action. nih.gov

Radioligand Distribution Studies in Brain Compartments

Radioligand distribution studies, also known as quantitative autoradiography or in vivo binding studies, are used to assess the distribution and binding of a radiolabeled compound or a radiolabeled ligand that binds to the compound's target receptors within different brain regions. scispace.comeortc.org This technique helps determine the pharmacokinetic properties of the compound in the brain and its regional selectivity for its intended targets. asm.org

Research involving this compound has utilized radioligand techniques to investigate its interaction with dopamine receptors in various brain areas, including the striatum, nucleus accumbens, substantia nigra, and tuberculum olfactorium. researchgate.net These studies typically involve administering a radiolabeled ligand known to bind to dopamine receptors (e.g., [3H]NPA or [3H]spiperone) to rats. researchgate.net The animals are then treated with this compound or a control, and the distribution of the radiolabeled ligand in different brain regions is measured. researchgate.net Displacement of the radioligand by this compound indicates binding of this compound to those receptors in that region. researchgate.net

Studies comparing this compound and piribedil showed that both compounds could displace [3H]spiperone and [3H]NPA from tissue preparations of the striatum and nucleus accumbens in vitro. researchgate.net However, in vivo studies revealed differences in their regional interactions. researchgate.net this compound prevented the accumulation of radioactivity derived from [3H]NPA in the substantia nigra, tuberculum olfactorium, and nucleus accumbens, but not in the striatum. researchgate.net This suggests that while this compound can interact with dopamine receptors in these regions, its in vivo distribution or preferential binding might lead to a selective interaction in the substantia nigra and nucleus accumbens compared to the striatum. researchgate.net This differential distribution or interaction could contribute to the distinct pharmacological profile of this compound. researchgate.net

Lesion-Induced Alterations in Dopaminergic Pathways (e.g., 6-Hydroxydopamine Lesions of the Nucleus Accumbens)

Lesion studies involve selectively damaging specific neuronal pathways or brain regions to understand their role in behavior and how a compound's effects are mediated by these structures. researchgate.netbiorxiv.org 6-Hydroxydopamine (6-OHDA) is a neurotoxin commonly used to selectively lesion dopaminergic neurons. researchgate.netbiorxiv.org Lesions of the nucleus accumbens (NAS), a key component of the brain's reward and motivation system heavily innervated by dopaminergic fibers, are used to investigate the involvement of this pathway in the effects of dopaminergic compounds. nih.govbiorxiv.orgnih.gov

Studies on this compound have employed bilateral 6-OHDA lesions of the nucleus accumbens in rats to explore the contribution of accumbal dopaminergic terminals to this compound-induced locomotor activity. nih.gov In this technique, 6-OHDA is stereotaxically injected into the nucleus accumbens, leading to the degeneration of dopaminergic terminals in this region. researchgate.netbiorxiv.org After a recovery period allowing for sufficient dopaminergic depletion, the behavioral effects of this compound are assessed in these lesioned animals compared to sham-lesioned controls. nih.gov

Findings from these studies demonstrated that bilateral 6-OHDA lesions of the nucleus accumbens attenuated this compound-induced locomotor activity. nih.gov This is in contrast to the effect of such lesions on apomorphine-induced locomotion, which is potentiated. nih.gov This difference suggests that the locomotor stimulant effects of this compound, unlike those of apomorphine, are dependent on the integrity of dopaminergic terminals in the nucleus accumbens, implying an indirect mechanism of action for this compound in this context. nih.gov

In Vitro Methodologies for Cellular and Subcellular Investigation

In vitro methodologies involve studying the effects of a compound on cells, tissues, or subcellular components outside of a living organism. These techniques allow for controlled experiments to investigate the direct interactions of this compound with its molecular targets and its effects on cellular processes.

Synaptosomal Preparations for Neurotransmitter Dynamics

Synaptosomes are isolated nerve terminals that retain many of the functional characteristics of intact synapses, including the machinery for neurotransmitter synthesis, storage, release, and reuptake. thermofisher.combiorxiv.orgresearchgate.net Synaptosomal preparations are valuable in vitro tools for studying neurotransmitter dynamics and the effects of compounds on synaptic function. thermofisher.combiorxiv.orgresearchgate.netnih.gov

In the context of this compound research, synaptosomal preparations from brain regions like the nucleus accumbens have been used to investigate its effects on dopamine release and uptake. nih.gov These preparations are typically obtained by homogenizing brain tissue and then using differential centrifugation and density gradient separation to isolate the synaptosomes. thermofisher.combiorxiv.orgresearchgate.net Experiments can then be conducted to measure the release of radiolabeled dopamine (e.g., 3H-dopamine) from synaptosomes in response to various stimuli, as well as the uptake of dopamine into synaptosomes. nih.govresearchgate.net

Studies using synaptosomes prepared from the rat nucleus accumbens have shown that this compound, at concentrations up to 10-4 M, does not cause the release or inhibition of 3H-dopamine uptake. nih.gov This finding is significant because it suggests that the effects of this compound, particularly its locomotor stimulant effects which are attenuated by nucleus accumbens lesions, are likely not mediated by a direct action on dopamine release or reuptake at the presynaptic terminal in this region. nih.gov This further supports an indirect mode of action for this compound, potentially involving modulation of other receptors or signaling pathways that ultimately influence dopaminergic activity. nih.gov

Here is a summary of some research findings discussed:

| Methodology | Model System | Key Finding Related to this compound | Citation |

| Locomotor Activity Assessment | Rats | Dose-dependently increases locomotor activity; effects attenuated by sulpiride (not surmountable); enhances apomorphine-induced peak activity. | medchemexpress.comnih.gov |

| 6-OHDA Lesions of Nucleus Accumbens | Rats | Attenuates this compound-induced locomotor activity, suggesting dependence on accumbal dopaminergic terminals. | nih.gov |

| Radioligand Distribution Studies (in vivo) | Rats | Selectively interacts with dopamine receptors in substantia nigra, tuberculum olfactorium, and nucleus accumbens, but not striatum, in vivo. | researchgate.net |

| Synaptosomal Preparations (Neurotransmitter Dynamics) | Rat Nucleus Accumbens | Does not cause release or inhibit uptake of 3H-dopamine at concentrations up to 10-4 M, suggesting an indirect mechanism not involving direct presynaptic action. | nih.gov |

Receptor Binding Assays for Affinity and Selectivity Profiling

Receptor binding assays are fundamental preclinical experimental methodologies employed to characterize the interaction of a compound, such as this compound, with specific biological targets, primarily receptors. These assays provide crucial data on the affinity (strength of binding) and selectivity (preferential binding to one receptor over others) of the compound. Understanding these parameters is essential in the early stages of drug discovery and development to predict potential pharmacological effects and off-target interactions.

The principle behind many receptor binding assays involves incubating the test compound with a preparation containing the target receptor, often in the presence of a labeled ligand (such as a radioligand or fluorescent ligand) that is known to bind to the receptor. By measuring the displacement of the labeled ligand by the test compound, researchers can determine the binding affinity of the test compound. Common preparations containing receptors include cell membranes, tissue homogenates, or recombinant receptor proteins.

Several methodologies are utilized for receptor binding assays, including:

Radioligand Binding Assays: This classic method uses a radioactively labeled ligand. Saturation binding experiments, where increasing concentrations of the radioligand are used, help determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand for the receptor. Competition binding assays involve using a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound to determine the inhibition constant (Ki) or the concentration of the test compound that displaces 50% of the specific radioligand binding (IC50). The Ki value is a measure of the affinity of the unlabeled compound for the receptor.

Label-Free Techniques: Techniques like Surface Plasmon Resonance (SPR) allow for real-time measurement of binding events without the need for labels. One binding partner (e.g., the receptor) is immobilized on a sensor surface, and the other partner (e.g., the compound) is flowed over the surface. This method can provide kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Selectivity profiling involves evaluating the binding affinity of a compound across a panel of different receptors, transporters, and ion channels. This helps to identify potential off-target interactions that could lead to undesirable side effects or predict the compound's activity in different biological pathways. A favorable selectivity profile, where a compound shows high affinity for its intended target and low affinity for a wide range of other targets, is a desirable characteristic for a drug candidate.

Detailed Research Findings for this compound:

Information specifically detailing the comprehensive receptor binding affinity and selectivity profile of this compound across a broad panel of targets is limited in the publicly available scientific literature based on the conducted searches.

One source mentions this compound (identified as 4(5-coumaramy1me thy 1)- 1 -(2-thiazo1yI) piperazine (B1678402), HC1) in the context of dopamine receptors. It was proposed as a dopamine agonist, although the source indicates that little is known about its pharmacology. Further experimental investigation mentioned in this source, involving the effect of this compound on hyperactivity induced by dopamine agonists, indicated that this compound did not induce locomotor activity in this specific model. This finding, while related to dopaminergic system activity, does not provide quantitative receptor binding affinity or selectivity data.

Due to the scarcity of detailed, publicly accessible receptor binding data for this compound in the retrieved search results, it is not possible to present comprehensive data tables or extensive findings on its affinity and selectivity profile across multiple

Q & A

Basic Research Questions

Q. How can I formulate a hypothesis for studying S-3608 that integrates existing literature and addresses gaps in mechanistic understanding?

- Methodological Answer : Begin with a systematic literature review to identify gaps in this compound’s known mechanisms (e.g., pharmacokinetics, molecular targets). Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure your hypothesis. For example: "Does this compound (Intervention) inhibit [specific pathway] (Outcome) more effectively than [existing compound] (Comparison) in [cell line/animal model] (Population)?" Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .

Q. What experimental designs are suitable for initial validation of this compound’s biochemical activity?

- Methodological Answer : Start with dose-response assays to establish efficacy thresholds. Use in vitro models (e.g., enzyme inhibition assays, cell viability tests) with controls for confounding variables (e.g., solvent effects). For reproducibility, document protocols using STARD or ARRIVE guidelines (e.g., sample size rationale, blinding methods). Reference pilot studies to justify design choices .

Q. How should I design a literature review strategy to contextualize this compound within its research domain?

- Methodological Answer : Use databases like PubMed and SciFinder with keywords such as "this compound structure-activity relationship" or "this compound in [disease model]." Filter results by study type (e.g., primary research, meta-analyses) and apply PRISMA guidelines for systematic reviews. Critically appraise sources for bias (e.g., industry-funded studies) using tools like ROBINS-I .

Advanced Research Questions

Q. How can I resolve contradictions in reported data on this compound’s efficacy across different experimental models?

- Methodological Answer : Perform sensitivity analyses to identify variables causing discrepancies (e.g., assay conditions, model organisms). Compare studies using Bland-Altman plots or meta-regression to quantify heterogeneity. For example, if in vivo studies conflict with in vitro results, evaluate bioavailability or metabolite interference. Cite Sutherland et al. (2013) for interpreting causal vs. correlative findings .

Q. What statistical approaches are optimal for analyzing high-throughput screening data of this compound analogs?

- Methodological Answer : Apply false discovery rate (FDR) correction for multiple comparisons (e.g., Benjamini-Hochberg method). Use principal component analysis (PCA) to reduce dimensionality in omics datasets. For dose-response curves, fit data with non-linear regression models (e.g., Hill equation). Collaborate with statisticians to validate methods, as emphasized in Clinical Chemistry guidelines .

Q. How do I optimize this compound’s experimental parameters (e.g., solvent, temperature) to minimize variability in kinetic studies?

- Methodological Answer : Conduct factorial design experiments to test parameter interactions (e.g., solvent polarity × temperature). Use response surface methodology (RSM) to identify optimal conditions. Validate stability via accelerated degradation studies (e.g., HPLC monitoring under stress conditions). Document deviations using standard operating procedures (SOPs) .

Data Analysis and Interpretation

Q. What strategies can I use to distinguish artifacts from true biological signals in this compound’s activity profiles?

- Methodological Answer : Implement counter-screening assays against off-targets (e.g., unrelated enzymes). Validate hits with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays). Use negative controls (e.g., inactive enantiomers) and replicate experiments to confirm specificity .

Q. How should I integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mechanism of action?

- Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, GO terms) to identify affected biological processes. Use network pharmacology tools (e.g., STRING, Cytoscape) to map target interactions. Cross-reference with knockout/RNAi datasets to prioritize causal genes .

Tables for Methodological Reference

Key Considerations for Researchers

- Ethical Compliance : Address ethical approval for in vivo studies early, including IACUC or IRB protocols .

- Data Transparency : Share raw data via repositories (e.g., Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Collaboration : Engage cross-disciplinary teams (e.g., chemists, bioinformaticians) to address complex questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.